molecular formula C10H16BrN3O2 B10923993 3-(4-bromo-1H-pyrazol-1-yl)-N-(2-methoxyethyl)-2-methylpropanamide

3-(4-bromo-1H-pyrazol-1-yl)-N-(2-methoxyethyl)-2-methylpropanamide

Cat. No.: B10923993
M. Wt: 290.16 g/mol
InChI Key: XRZMZXKGEUQVGY-UHFFFAOYSA-N
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Description

3-(4-Bromo-1H-pyrazol-1-yl)-N~1~-(2-methoxyethyl)-2-methylpropanamide is a synthetic organic compound with the molecular formula C9H14BrN3O2 This compound is characterized by the presence of a bromo-substituted pyrazole ring, a methoxyethyl group, and a methylpropanamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-Bromo-1H-pyrazol-1-yl)-N~1~-(2-methoxyethyl)-2-methylpropanamide typically involves the following steps:

    Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-diketone under acidic or basic conditions.

    Bromination: The pyrazole ring is then brominated using a brominating agent such as N-bromosuccinimide (NBS) in the presence of a suitable solvent like dichloromethane.

    Amidation: The brominated pyrazole is reacted with 2-methoxyethylamine and 2-methylpropanoyl chloride in the presence of a base such as triethylamine to form the final product.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

3-(4-Bromo-1H-pyrazol-1-yl)-N~1~-(2-methoxyethyl)-2-methylpropanamide can undergo various types of chemical reactions, including:

    Substitution Reactions: The bromine atom on the pyrazole ring can be substituted with other nucleophiles such as amines, thiols, or alkoxides.

    Oxidation and Reduction: The compound can undergo oxidation or reduction reactions depending on the reagents and conditions used.

    Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.

Common Reagents and Conditions

    Substitution: Nucleophiles like sodium azide or potassium thiolate in polar aprotic solvents.

    Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

    Hydrolysis: Acidic conditions (e.g., hydrochloric acid) or basic conditions (e.g., sodium hydroxide).

Major Products

    Substitution: Formation of substituted pyrazoles.

    Oxidation: Formation of oxidized derivatives.

    Reduction: Formation of reduced derivatives.

    Hydrolysis: Formation of carboxylic acids and amines.

Scientific Research Applications

3-(4-Bromo-1H-pyrazol-1-yl)-N~1~-(2-methoxyethyl)-2-methylpropanamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, such as enzyme inhibition or receptor binding.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory or anticancer properties.

    Industry: Utilized in the development of new materials or as a precursor for the synthesis of specialty chemicals.

Mechanism of Action

The mechanism of action of 3-(4-Bromo-1H-pyrazol-1-yl)-N~1~-(2-methoxyethyl)-2-methylpropanamide depends on its specific application. For example, if it acts as an enzyme inhibitor, it may bind to the active site of the enzyme, preventing substrate binding and subsequent catalytic activity. The molecular targets and pathways involved would vary based on the specific biological or chemical context.

Comparison with Similar Compounds

Similar Compounds

  • 3-(4-Chloro-1H-pyrazol-1-yl)-N~1~-(2-methoxyethyl)-2-methylpropanamide
  • 3-(4-Fluoro-1H-pyrazol-1-yl)-N~1~-(2-methoxyethyl)-2-methylpropanamide
  • 3-(4-Iodo-1H-pyrazol-1-yl)-N~1~-(2-methoxyethyl)-2-methylpropanamide

Uniqueness

The uniqueness of 3-(4-Bromo-1H-pyrazol-1-yl)-N~1~-(2-methoxyethyl)-2-methylpropanamide lies in its specific substitution pattern and the presence of the bromo group, which can influence its reactivity and interactions with biological targets

Properties

Molecular Formula

C10H16BrN3O2

Molecular Weight

290.16 g/mol

IUPAC Name

3-(4-bromopyrazol-1-yl)-N-(2-methoxyethyl)-2-methylpropanamide

InChI

InChI=1S/C10H16BrN3O2/c1-8(10(15)12-3-4-16-2)6-14-7-9(11)5-13-14/h5,7-8H,3-4,6H2,1-2H3,(H,12,15)

InChI Key

XRZMZXKGEUQVGY-UHFFFAOYSA-N

Canonical SMILES

CC(CN1C=C(C=N1)Br)C(=O)NCCOC

Origin of Product

United States

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